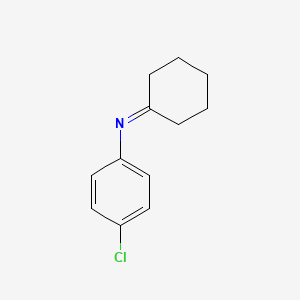

N-(4-chlorophenyl)cyclohexanimine

Description

Structure

3D Structure

Properties

CAS No. |

36132-64-6 |

|---|---|

Molecular Formula |

C12H14ClN |

Molecular Weight |

207.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)cyclohexanimine |

InChI |

InChI=1S/C12H14ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9H,1-5H2 |

InChI Key |

UPVOINJYKFQHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NC2=CC=C(C=C2)Cl)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl Cyclohexanimine and Analogues

Condensation Reactions in Imine Synthesis

The formation of the carbon-nitrogen double bond in imines is classically accomplished through the condensation of a primary amine with a ketone or aldehyde. libretexts.orglumenlearning.com This reversible, acid-catalyzed process is a cornerstone of imine synthesis. libretexts.orgmasterorganicchemistry.com

Direct Imination Approaches from Cyclohexanones and Anilines

The most direct route to N-(4-chlorophenyl)cyclohexanimine involves the reaction of cyclohexanone (B45756) with 4-chloroaniline (B138754). This nucleophilic addition of the primary amine to the carbonyl group of the ketone initiates the process. libretexts.org The subsequent steps involve a proton transfer to form a neutral carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the final imine product. libretexts.orgyoutube.com

This direct approach is a common and fundamental method for preparing a wide range of N-substituted imines. The reaction's reversibility often necessitates the removal of water as it forms to drive the equilibrium towards the product. masterorganicchemistry.com

Role of Catalysis in Imine Formation (e.g., Acid Catalysis)

Acid catalysis plays a crucial role in the formation of imines from cyclohexanones and anilines. reddit.com The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.comyoutube.com Following the initial addition, the acid catalyst facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group. libretexts.org

The rate of imine formation is significantly influenced by the pH of the reaction medium. The reaction is typically slow at both very high and very low pH. At high pH, there is insufficient acid to catalyze the dehydration step effectively. lumenlearning.com Conversely, at very low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and hindering the initial addition step. libretexts.orgreddit.com The optimal pH for imine formation is generally found to be in the weakly acidic range, typically around 4 to 5. libretexts.org

Advanced Synthetic Strategies

Beyond direct condensation, more sophisticated methods have been developed for the synthesis of N-arylcyclohexanimines and related structures, offering advantages in terms of efficiency, diversity, and selectivity.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful and efficient approach to complex molecules. organic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of N-(4-chlorophenyl)cyclohexanimine are not extensively detailed, related strategies highlight the potential of this approach. For instance, the Povarov reaction, a multicomponent process involving an aniline (B41778), an aldehyde, and an olefin, can be used to generate complex nitrogen-containing heterocycles. nih.gov The Ugi and Passerini reactions are other prominent examples of MCRs that are foundational in combinatorial chemistry and can be adapted for the synthesis of diverse libraries of compounds. youtube.com The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for rapidly building molecular diversity. nih.gov

Organocatalytic and Metal-Free Protocols for Related Systems

The development of organocatalytic and metal-free synthetic methods has gained significant traction, offering more environmentally benign alternatives to traditional metal-based catalysis. For the synthesis of related imine systems, organocatalysts can facilitate the reaction under mild conditions. colab.ws While specific organocatalytic methods for N-(4-chlorophenyl)cyclohexanimine are not prominently reported, the principles are applicable. For example, proline and its derivatives have been used to catalyze the formation of enamines, which are structurally related to imines. mdpi.com

Furthermore, metal-free protocols, such as those utilizing microwave irradiation in water, have been shown to be effective for the regioselective synthesis of certain imines, offering benefits like shorter reaction times and improved yields. tandfonline.comtandfonline.comresearchgate.net

Chemo- and Regioselective Synthesis Considerations

In the synthesis of more complex analogues, chemo- and regioselectivity become critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the synthesis of substituted imines from nitroaromatic compounds, gold-based catalysts have demonstrated high chemoselectivity, allowing for the reduction of the nitro group and subsequent condensation with an aldehyde while leaving other functional groups like halogens or double bonds intact. nih.gov

Regioselectivity, the control of the position at which a reaction occurs, is also crucial. In the synthesis of imines from unsymmetrical ketones or substituted anilines, the ability to direct the reaction to a specific site is essential for obtaining the desired isomer. tandfonline.comresearchgate.net For example, the synthesis of primary anilines from cyclohexanone oximes has been achieved with high selectivity using a palladium catalyst on a layered double hydroxide (B78521) support. nih.gov This method demonstrates control over the reaction pathway, leading to the desired aniline product with high yields. nih.gov

Mechanistic Investigations of N 4 Chlorophenyl Cyclohexanimine Reactivity

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of N-(4-chlorophenyl)cyclohexanimine allows it to act as both a nucleophile and an electrophile, depending on the reacting partner. The core of its reactivity lies in the polarization of the carbon-nitrogen double bond.

Analysis of Electrophilic Centers and Nucleophilic Attack

The primary electrophilic center in N-(4-chlorophenyl)cyclohexanimine is the imine carbon atom. youtube.com The nitrogen atom is more electronegative than the carbon atom, leading to a polarization of the C=N double bond. This polarization results in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the nitrogen. This electron-deficient carbon is susceptible to attack by nucleophiles. youtube.com Nucleophiles, which are electron-rich species, are drawn to this electrophilic carbon, initiating a variety of addition reactions. masterorganicchemistry.comyoutube.com The reactivity of this electrophilic center is further influenced by the electronic effects of the substituents on both the nitrogen and carbon atoms. The 4-chlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the imine carbon, making it more reactive towards nucleophilic attack compared to imines with electron-donating groups on the nitrogen.

Conversely, the lone pair of electrons on the imine nitrogen atom allows the molecule to act as a nucleophile or a Lewis base. youtube.com This nucleophilicity is, however, tempered by the delocalization of the lone pair into the aromatic ring of the 4-chlorophenyl group. This resonance effect reduces the availability of the lone pair for donation, making it a weaker nucleophile than an analogous N-alkyl imine.

Implications for Bond Formation and Cleavage

The dual electrophilic and nucleophilic character of the imine moiety has significant implications for bond formation and cleavage. Nucleophilic attack at the electrophilic imine carbon results in the formation of a new carbon-nucleophile bond and the cleavage of the C=N pi bond. The resulting intermediate is a tetrahedral species with a negative charge on the nitrogen atom, which can then be protonated or undergo further reaction.

Transformational Chemistry of the Imine Moiety

The imine functional group is a versatile handle for a variety of chemical transformations, including reduction, hydrolysis, and transimination.

Hydrogenation and Reduction Pathways

The C=N double bond of N-(4-chlorophenyl)cyclohexanimine can be readily reduced to the corresponding secondary amine, N-(4-chlorophenyl)cyclohexylamine. This transformation is typically achieved through catalytic hydrogenation. researchgate.netmit.edu A variety of catalysts can be employed for this purpose, with palladium, platinum, and nickel-based catalysts being common choices. The reaction involves the addition of hydrogen across the double bond, typically with high efficiency.

The general conditions for such a reaction are presented in the table below, based on typical procedures for imine hydrogenation.

| Parameter | Condition | Purpose |

| Catalyst | Pd/C, PtO₂, Raney Ni | To facilitate the addition of hydrogen across the C=N bond. |

| Hydrogen Source | H₂ gas, transfer hydrogenation (e.g., ammonium (B1175870) formate) | To provide the hydrogen atoms for the reduction. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | To dissolve the substrate and facilitate the reaction. |

| Pressure | 1-50 atm (for H₂ gas) | To increase the concentration of hydrogen and accelerate the reaction. |

| Temperature | 25-80 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

The reduction of the imine is generally a chemoselective process, leaving the aromatic ring and the C-Cl bond intact under standard hydrogenation conditions. However, more forcing conditions can lead to the reduction of the aromatic ring as well.

Hydrolysis and Transimination Reactions

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent amine and carbonyl compound. researchgate.net In the case of N-(4-chlorophenyl)cyclohexanimine, hydrolysis in the presence of water and an acid or base catalyst would yield 4-chloroaniline (B138754) and cyclohexanone (B45756). The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as the removal of water. The rate of hydrolysis is dependent on the pH of the solution. researchgate.net

Transimination is another characteristic reaction of imines. In this process, an imine reacts with a different amine to form a new imine and release the original amine. For N-(4-chlorophenyl)cyclohexanimine, reaction with a primary amine (R-NH₂) would lead to the formation of a new imine (cyclohexylidene-R-amine) and the release of 4-chloroaniline. This reaction is also an equilibrium process, and its outcome is dictated by the relative stabilities of the starting and product imines and the concentrations of the reactants.

Aromatic Ring Functionalization and Cyclohexane (B81311) Ring Transformations

Beyond the reactivity of the imine moiety, the 4-chlorophenyl and cyclohexane rings offer opportunities for further chemical modification.

The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. organic-chemistry.orgscranton.edu The chlorine atom is an ortho-, para-directing deactivator. Given that the para position is already substituted, electrophilic attack would be directed to the positions ortho to the chlorine atom. However, the imine group, being electron-withdrawing, will further deactivate the ring towards electrophilic substitution, making such reactions challenging. Nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile, is also a possibility, particularly if the ring is further activated by other electron-withdrawing groups. chemrxiv.orgfrontiersin.org

The cyclohexane ring is a saturated carbocycle and is generally less reactive than the other parts of the molecule. Transformations of the cyclohexane ring would typically require more forcing conditions and might involve radical reactions or oxidation to introduce new functional groups.

Electrophilic Aromatic Substitution Potentials

The reactivity of N-(4-chlorophenyl)cyclohexanimine in electrophilic aromatic substitution (SEAr) is governed by the electronic effects of the substituents on the phenyl ring: the chloro group and the cyclohexanimine moiety. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The directing influence of existing substituents is crucial in determining the position of the incoming electrophile.

The chloro substituent is known to be a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. youtube.com This deactivation stems from its strong electron-withdrawing inductive effect. However, due to the resonance effect, where the lone pairs of electrons on the chlorine atom can be delocalized into the ring, it directs incoming electrophiles to the ortho and para positions. youtube.comdoubtnut.com

The N-cyclohexanimine substituent's effect is more complex. The nitrogen atom is bonded to a sp2-hybridized carbon, and its lone pair of electrons can participate in resonance with the aromatic ring, which would be an activating, ortho-, para-directing effect. This is similar to the amino group (-NH2), which is a powerful activating group. libretexts.orglibretexts.org However, many electrophilic aromatic substitution reactions are performed under acidic conditions, which are necessary to generate a potent electrophile. masterorganicchemistry.com Under such conditions, the imine nitrogen is likely to be protonated, forming an iminium ion. The resulting positively charged group would be strongly deactivating and would direct incoming electrophiles to the meta position.

Therefore, the outcome of an electrophilic aromatic substitution on N-(4-chlorophenyl)cyclohexanimine is highly dependent on the reaction conditions. In neutral or weakly acidic media, the combined directing effects of the ortho-, para-directing chloro group and the potentially ortho-, para-directing imine group would favor substitution at the positions ortho to the imine group (positions 2 and 6) and ortho to the chloro group (position 3). Given that the para position to the chloro group is already occupied by the imine, and the para position to the imine is occupied by the chloro group, the primary products would be substituted at the carbons ortho to the existing groups. Under strongly acidic conditions, protonation of the imine would lead to a strongly deactivated ring, with any substitution likely occurring at the position meta to the protonated imine group (position 3), which is also ortho to the chloro group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

| -N=C(C₅H₁₀) (Imine) | Electron-withdrawing (-I) | Electron-donating (+R) | Potentially Activating | ortho, para |

| -N⁺H=C(C₅H₁₀) (Iminium) | Strongly Electron-withdrawing (-I) | N/A | Strongly Deactivating | meta |

Ring Opening and Rearrangement Mechanisms

The structure of N-(4-chlorophenyl)cyclohexanimine, particularly the cyclohexanimine moiety, presents possibilities for ring-opening and rearrangement reactions, often catalyzed by acids. nih.gov While specific studies on this compound are not prevalent, its reactivity can be inferred from well-established mechanisms involving related structures.

One of the most relevant potential rearrangements is the Beckmann rearrangement , which is the transformation of an oxime into an amide, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com The imine functionality in N-(4-chlorophenyl)cyclohexanimine is structurally related to an oxime. The classic example of this reaction is the conversion of cyclohexanone oxime to ε-caprolactam, the precursor to Nylon 6. rsc.orglibretexts.org The mechanism involves the protonation of the hydroxyl group of the oxime (or a related group on the imine), followed by the migration of the group anti-periplanar to the leaving group. wikipedia.org For N-(4-chlorophenyl)cyclohexanimine, a derivative where the imine is converted to an oxime-like structure could potentially undergo a Beckmann-type rearrangement, leading to a ring-expanded lactam. Various acids, including sulfuric acid and phosphorus pentachloride, can catalyze this transformation. wikipedia.org

Acid-catalyzed ring-opening reactions are also a possibility. nih.govnih.gov In the presence of a strong acid and a nucleophile, the C=N bond of the imine could be protonated, making the imine carbon highly electrophilic. A subsequent nucleophilic attack could lead to the opening of the cyclohexyl ring, depending on the stability of the resulting intermediates. The specific pathway and products would be highly dependent on the reaction conditions and the nucleophile employed.

Table 2: Comparison of Potential Rearrangement and Ring-Opening Reactions

| Reaction Type | Key Functional Group | Typical Catalyst | Potential Product from a Derivative |

| Beckmann Rearrangement | Oxime | Strong Acid (e.g., H₂SO₄) | Ring-expanded lactam |

| Acid-Catalyzed Ring Opening | Imine/Iminium ion | Protic or Lewis Acid | Acyclic amino-ketone or related structures |

Radical Reaction Pathways

The N-(4-chlorophenyl)cyclohexanimine molecule possesses sites that are susceptible to radical reactions, particularly at the allylic positions of the cyclohexyl ring. Radical reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. libretexts.orgquora.com

Initiation involves the formation of a radical species, often through the use of a radical initiator like AIBN (azobisisobutyronitrile) or through photochemical cleavage of a weak bond, such as the Br-Br bond in bromine. quora.com In the propagation phase, the formed radical abstracts a hydrogen atom from the substrate to generate a new radical. For N-(4-chlorophenyl)cyclohexanimine, the most likely sites for hydrogen abstraction are the allylic positions on the cyclohexyl ring (the carbons adjacent to the C=N double bond). This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over the adjacent pi system. libretexts.orgopenstax.orglibretexts.org This stabilized allylic radical can then react with a halogen molecule (like Br₂) to form an allylically halogenated product and a new halogen radical, which continues the chain reaction. chemtube3d.com

Reagents such as N-bromosuccinimide (NBS) are commonly used for allylic bromination because they provide a low, constant concentration of Br₂, which favors radical substitution over ionic addition to the double bond. libretexts.org The stability of the radical intermediate is a key factor in determining the product distribution. askfilo.com In the case of N-(4-chlorophenyl)cyclohexanimine, radical abstraction at the allylic position would lead to a resonance-stabilized radical. Reaction of this radical with a halogen would likely yield a mixture of constitutional isomers.

Table 3: Hypothetical Steps in the Radical Bromination of N-(4-chlorophenyl)cyclohexanimine

| Reaction Step | Description | Example Reactants/Intermediates |

| Initiation | Formation of a bromine radical. | Br₂ + light → 2 Br• |

| Propagation (Step 1) | A bromine radical abstracts an allylic hydrogen from the cyclohexyl ring. | C₁₂H₁₄ClN + Br• → C₁₂H₁₃ClN• + HBr |

| Propagation (Step 2) | The resulting allylic radical reacts with a molecule of Br₂. | C₁₂H₁₃ClN• + Br₂ → C₁₂H₁₃BrClN + Br• |

| Termination | Two radicals combine to terminate the chain reaction. | Br• + Br• → Br₂ |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the structure of N-(4-chlorophenyl)cyclohexanimine.

In ¹H NMR, the protons on the cyclohexane (B81311) ring are expected to appear as a series of multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The protons alpha to the imine carbon (C=N) would be shifted further downfield due to the electron-withdrawing effect of the imine group. The aromatic protons on the 4-chlorophenyl ring would present as two distinct doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The imine carbon (C=N) is a key diagnostic signal, expected to appear significantly downfield, often in the δ 160-170 ppm range. The carbons of the 4-chlorophenyl group will produce four signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the imine nitrogen. The aliphatic carbons of the cyclohexane ring will resonate in the upfield region (δ 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-chlorophenyl)cyclohexanimine Predicted data based on analogous structures and established chemical shift principles.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexane (8H) | 1.5 - 2.5 | m |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | 160 - 170 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-N | 148 - 152 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish definitive connectivity within the molecule.

A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For N-(4-chlorophenyl)cyclohexanimine, it would show correlations between the adjacent protons within the cyclohexane ring, helping to assign their specific positions. It would also confirm the coupling between the ortho and meta protons on the 4-chlorophenyl ring.

The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This technique is invaluable for unambiguously assigning the ¹³C signals of the protonated carbons in both the cyclohexane and chlorophenyl moieties by linking them to their already-assigned proton resonances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of N-(4-chlorophenyl)cyclohexanimine is expected to exhibit several characteristic absorption bands. The most diagnostic peak would be for the C=N (imine) stretching vibration, which typically appears in the range of 1690-1640 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring are expected between 1600 and 1450 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons in the aromatic ring would appear above 3000 cm⁻¹, while those of the sp³-hybridized carbons in the cyclohexane ring would be observed just below 3000 cm⁻¹. A notable band corresponding to the C-Cl stretch is also anticipated, typically in the 800-600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for N-(4-chlorophenyl)cyclohexanimine

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Imine (C=N) | Stretch | 1690 - 1640 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry can confirm the molecular formula.

For N-(4-chlorophenyl)cyclohexanimine (C₁₂H₁₄ClN), the molecular ion peak [M]⁺ would be observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic [M]⁺ and [M+2]⁺ peak pattern, separated by 2 m/z units, with a relative intensity ratio of about 3:1.

The fragmentation pattern in MS provides structural clues. Common fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the imine nitrogen, leading to the loss of fragments from the cyclohexane ring. Cleavage of the C-N bond can also occur, generating ions corresponding to the chlorophenyl and cyclohexanimine moieties. Loss of a chlorine atom or HCl from the molecular ion are also plausible fragmentation routes.

Table 3: Predicted Mass Spectrometry Data for N-(4-chlorophenyl)cyclohexanimine

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₄³⁵ClN]⁺ | 207 | Molecular Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The UV-Vis spectrum of N-(4-chlorophenyl)cyclohexanimine is expected to show absorptions arising from electronic transitions within its two main chromophores: the 4-chlorophenyl group and the C=N imine group. The primary absorption would likely be a π → π* transition associated with the conjugated system of the aromatic ring and the imine double bond. This transition is typically strong and would be expected in the 250-300 nm range. A weaker n → π* transition, involving the promotion of a non-bonding electron from the imine nitrogen to a π* anti-bonding orbital, may also be observed at a longer wavelength, often above 300 nm.

Table 4: Expected UV-Vis Absorption Data for N-(4-chlorophenyl)cyclohexanimine

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl ring, C=N | 250 - 300 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4-chlorophenyl)cyclohexanimine. These calculations offer insights into the molecule's frontier molecular orbitals and charge distribution, which are key determinants of its chemical behavior.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

The HOMO and LUMO energies dictate the molecule's capacity to donate or accept electrons. researchgate.net The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, while the LUMO, as the first empty orbital, indicates the ability to accept electrons. The distribution of electron density in these orbitals is also significant. For many organic molecules, the electron density of the HOMO is often distributed across the entire molecule, particularly on the electron-donating parts, while the LUMO's electron density is typically localized on the electron-accepting portions. scispace.com This separation of charge upon excitation is a key feature of intramolecular charge transfer.

For related compounds, computational studies have shown that the introduction of different functional groups can significantly influence the HOMO and LUMO energy levels. scispace.com Increasing the electron-donating ability of substituents tends to raise the HOMO energy level, while the LUMO energy is less affected. scispace.com

Below is a table showcasing representative HOMO-LUMO energy data for analogous chemical structures, calculated using Density Functional Theory (DFT) methods.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| TPA donor | -5.34 | -3.19 | 2.15 |

| TPA donor with methoxy (B1213986) group | -5.24 | -3.13 | 2.11 |

| TPA donor with dimethylamino group | -5.16 | -3.23 | 1.93 |

| N-phenyl indoline (B122111) donor | -5.64 | -3.19 | 2.45 |

| N-carbazolyl donor | -5.74 | -4.82 | 0.92 |

This data is illustrative and based on findings for structurally related compounds with triphenylamine (B166846) (TPA) and other donors. scispace.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

MEP analysis can provide crucial information about a molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, in studies of various organic molecules, MEP maps have successfully identified the most likely sites for electrophilic attack, which often correspond to regions with lone pair electrons on heteroatoms. researchgate.netnih.gov The reliability of MEP maps generated by methods like the Austin Model 1 (AM1) has been validated by comparison with higher-level ab initio calculations. nih.gov

Global Reactivity Descriptors and Reactivity Prediction

Chemical Potential (μ) : Indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. mdpi.com

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. pastic.gov.pk

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. Molecules can be classified as strong, moderate, or marginal electrophiles based on this index. mdpi.com

Global Nucleophilicity Index (N) : Measures the electron-donating ability of a molecule. mdpi.com

These descriptors are calculated using the following equations, based on Koopman's theorem: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO)

The electrophilicity index is a particularly powerful descriptor for predicting the chemical reactivity and potential toxicity of molecules. researchgate.net

The following table provides an example of calculated global reactivity descriptors for a related compound.

| Descriptor | Value (eV) |

| Electronic Chemical Potential (μ) | -4.5031 |

| Chemical Hardness (η) | Not specified in source |

| Global Electrophilicity (ω) | 1.4134 |

| Global Nucleophilicity (N) | 0.8681 |

This data is for (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one and serves as a reference. mdpi.com

Reaction Mechanism Modeling through Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. researchgate.net It postulates the existence of a high-energy "activated complex" or transition state that exists in a quasi-equilibrium with the reactants. researchgate.net The rate of the reaction is then determined by the rate at which this transition state complex decomposes into products. researchgate.net

Computational modeling of reaction mechanisms using TST involves locating the transition state structures on the potential energy surface and calculating their energies. The energy difference between the reactants and the transition state, known as the activation energy barrier, is the primary determinant of the reaction rate. umw.edu

Modern computational methods, often coupled with DFT, can accurately model complex reaction pathways, including multi-step cyclizations and rearrangements. arxiv.org These models allow for the prediction of reaction kinetics and the identification of the rate-determining step in a reaction sequence. umw.edu For instance, in the synthesis of ammonia, TST has been used to determine that the initial step, the dissociation of N₂, has the highest activation energy and is therefore the rate-determining step. umw.edu The development of simplified chemical kinetics models for complex hydrocarbons like n-propylcyclohexane also relies on these principles to predict combustion properties. mdpi.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of N-(4-chlorophenyl)cyclohexanimine, particularly the conformation of the cyclohexane (B81311) ring, is critical to its properties and reactivity. Cyclohexane and its derivatives are not planar and exist predominantly in a strain-free "chair" conformation. pressbooks.pub In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). pressbooks.pub

Conformational analysis involves determining the relative stabilities of different conformations. For substituted cyclohexanes, the conformation that minimizes steric interactions is generally the most stable. sapub.org Substituents in the equatorial position are typically more stable than in the axial position due to the absence of unfavorable 1,3-diaxial interactions. sapub.org

Computational methods, such as those available in programs like Avogadro, can be used to build and optimize the structures of different conformers and calculate their relative energies, thus predicting the most stable conformation. sapub.org This is crucial for understanding the stereochemistry of reactions involving cyclohexane derivatives, as the reactivity of a substituent can be significantly influenced by its axial or equatorial orientation.

For disubstituted cyclohexanes, the relative stability of cis and trans isomers and their respective chair conformations can be predicted by analyzing the steric strain in each structure. youtube.com This type of analysis is fundamental to understanding and predicting the outcomes of chemical reactions involving these molecules.

Advanced Research Avenues and Future Directions

Design of Novel Derivatizations for Specific Chemical Reactivity

The inherent reactivity of the imine (C=N) bond and the potential for substitution on both the cyclohexane (B81311) and phenyl rings make N-(4-chlorophenyl)cyclohexanimine an excellent substrate for derivatization. Future research will likely focus on creating new molecules with tailored chemical properties for specific applications.

One promising avenue is the synthesis of hydrazone derivatives. By reacting the parent imine or a related ketone precursor with various hydrazides, it is possible to introduce a wide range of functional groups. For instance, research on analogous structures like 4-(4-chlorophenyl)-cyclohexane carboxylic acid has shown that converting it into novel hydrazone derivatives can lead to compounds with significant biological activity. researchgate.net Derivatives incorporating nitrogen heterocyclic rings such as pyridine, quinoline, and indole (B1671886) have demonstrated excellent antibacterial properties. researchgate.net This strategy of "molecular hybridization," where known active substructures are combined, can be applied to the N-(4-chlorophenyl)cyclohexanimine framework to explore new pharmacologically active agents.

Another area of interest is the modification of the core structure to influence its reactivity in specific chemical transformations. For example, introducing a glycidyl (B131873) fragment to related bicyclic amine derivatives has been used to study the regiochemistry of aminolysis reactions. researchgate.net Such derivatizations allow for a detailed investigation of reaction mechanisms and the development of stereoselective synthetic methods. The N-(4-chlorophenyl)cyclohexanimine scaffold can be similarly functionalized to create chiral ligands or synthons for asymmetric synthesis.

The table below summarizes potential derivatization strategies and their intended impact on chemical reactivity.

| Derivatization Strategy | Functional Group Introduced | Target Reactivity / Application | Rationale |

| Hydrazone Formation | -C=N-NH-C(=O)-R | Enhanced Biological Activity | Introduce pharmacophores to create potential antibacterial or other therapeutic agents. researchgate.net |

| N-Alkylation/Arylation | -N-R | Modified Steric/Electronic Properties | Fine-tune the properties of the nitrogen atom for use in catalysis or as a ligand. |

| Ring Functionalization | -OH, -NH2, Halogens on cyclohexane ring | Stereoselective Control, New Reaction Sites | Create chiral building blocks and introduce new points for further chemical modification. nih.govwhiterose.ac.uk |

| Sulfonylation | -N-SO2-R | Altered Reactivity, Pharmacological Properties | Introduce sulfonamide groups, which are common in pharmacologically active compounds. researchgate.net |

Integration into Complex Synthetic Sequences

The structural motifs within N-(4-chlorophenyl)cyclohexanimine—specifically the trans-4-(4-chlorophenyl)cyclohexyl moiety—are valuable components in the synthesis of complex, high-value molecules. This makes the compound and its close relatives important synthetic intermediates or "building blocks."

A significant example of this application is in the synthesis of the antimalarial drug Atovaquone. A crucial intermediate for this drug is 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone. researchgate.net The synthesis of this intermediate relies on the 4-(4-chlorophenyl)cyclohexyl core, demonstrating how this structural unit can be integrated into a multi-step synthesis to produce a globally important pharmaceutical. Future research will likely seek to incorporate the N-(4-chlorophenyl)cyclohexanimine scaffold into the synthesis of other complex natural products and biologically active compounds.

Furthermore, fluorinated versions of the cyclohexylamine (B46788) ring are being developed as building blocks for discovery chemistry programs. nih.govwhiterose.ac.uk These building blocks, which feature unique stereochemical arrangements of fluorine atoms, are designed to be incorporated into larger molecules to study and modulate properties like metabolic stability and binding affinity. The N-(4-chlorophenyl)cyclohexanimine structure serves as a non-fluorinated prototype for these more advanced synthons.

The following table highlights examples of how the core structure of N-(4-chlorophenyl)cyclohexanimine is utilized in larger synthetic pathways.

| Target Molecule/Class | Role of the Core Structure | Synthetic Importance |

| Atovaquone (antimalarial drug) | Key Building Block | Forms a significant part of the final active pharmaceutical ingredient's structure. researchgate.net |

| Fluorinated Cyclohexylamines | Synthetic Precursor/Scaffold | Provides a foundational structure for creating advanced, facially polarized building blocks for medicinal chemistry. nih.govwhiterose.ac.uk |

| Novel Piperidine Derivatives | Starting Material | Used to synthesize new series of compounds tested for analgesic and hypotensive activities. nih.gov |

| Pyrrolidone Derivatives | Reaction Substrate | The amino group of a related structure participates in intramolecular cyclization to form complex heterocyclic systems. mdpi.com |

Exploration of Materials Science Applications

The unique combination of an aromatic ring, a halogen atom, and a saturated carbocycle gives N-(4-chlorophenyl)cyclohexanimine properties that could be exploited in materials science. While direct applications of this specific compound are not yet widely reported, its structural components are found in various advanced materials.

The presence of the chlorophenyl group suggests potential applications in polymers and flame retardants. Halogenated compounds are well-known for their flame-retardant properties, which they impart by interrupting the radical chain reactions of combustion in the gas phase. Derivatives of N-(4-chlorophenyl)cyclohexanimine could be explored as additives or co-monomers in polymers like polyurethanes or epoxies to enhance their fire resistance. Research into novel flame retardant paints has utilized metal complexes of other heterocyclic structures to achieve this goal, suggesting a viable path for similar research. mdpi.com

Additionally, the rigid cyclohexane ring and the potential for forming organized structures through intermolecular interactions (e.g., pi-stacking of the phenyl rings) make this compound a candidate for developing organic electronic materials. Scaffolds like this are used as organic monomers for creating materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. bldpharm.com The imine linkage is also a common covalent bond used to build the porous structures of COFs.

| Potential Application | Relevant Structural Feature(s) | Scientific Rationale |

| Flame Retardant Additives | Chlorophenyl Group | Halogen atoms interfere with combustion radical mechanisms, reducing flammability. mdpi.com |

| Organic Monomers (e.g., for COFs) | Phenyl Ring, Imine Linkage, Rigid Cyclohexane | Provides a defined geometry for building porous, crystalline organic frameworks. bldpharm.com |

| Specialty Polymers | Entire Molecule | Can be incorporated as a monomer to modify polymer properties such as thermal stability, refractive index, and chemical resistance. |

| Liquid Crystals | Anisotropic shape (rod-like) | The elongated structure with a rigid core is a common feature of molecules that exhibit liquid crystalline phases. |

Development of Sustainable Synthesis Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to reduce environmental impact. Future research on N-(4-chlorophenyl)cyclohexanimine will undoubtedly focus on developing more sustainable and efficient methods for its production.

Traditional synthesis methods often rely on volatile and toxic organic solvents, harsh reagents, and energy-intensive purification techniques like column chromatography. Sustainable alternatives aim to minimize waste, reduce energy consumption, and use environmentally benign substances. For example, a green approach for the synthesis of a related 2-amino imidazole (B134444) derivative was developed using a deep eutectic solvent (DES) composed of cholinium chloride and urea. mdpi.com This nature-inspired medium is biodegradable, non-toxic, and allowed the product to be isolated by simple filtration after adding water, completely avoiding the use of volatile organic compounds (VOCs). mdpi.com

Similar strategies can be envisioned for the synthesis of N-(4-chlorophenyl)cyclohexanimine. This could involve:

Catalytic Hydrogen Transfer: Using catalysts to facilitate the imine formation from an amine and a carbonyl compound under mild conditions, potentially avoiding harsh dehydrating agents.

Solvent-Free Reactions: Performing the synthesis by grinding the reactants together (mechanochemistry) or by simply heating a mixture of the neat reactants, thus eliminating the need for solvents altogether.

Use of Greener Solvents: Replacing conventional solvents like toluene (B28343) or dichloromethane (B109758) with water, ethanol, or biodegradable deep eutectic solvents. mdpi.com

Improved Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net

The development of such protocols is not only environmentally responsible but also often leads to more cost-effective and safer manufacturing processes on a commercial scale. researchgate.net

| Synthesis Parameter | Conventional Method | Sustainable Alternative | Environmental/Economic Benefit |

| Solvent | Volatile Organic Compounds (e.g., Toluene, Dichloromethane) | Deep Eutectic Solvents (DES), Water, Ethanol, or Solvent-Free Conditions mdpi.com | Reduced toxicity, pollution, and disposal costs. |

| Catalyst/Reagent | Stoichiometric dehydrating agents, potentially toxic metal catalysts | Biocatalysts (enzymes), reusable solid acid catalysts, metal-free catalysts. | Lower waste, reduced toxicity, potential for catalyst recycling. |

| Purification | Column Chromatography (uses large volumes of solvent) | Crystallization, Filtration mdpi.com | Drastically reduces solvent waste and process time. |

| Energy | High-temperature reflux | Lower reaction temperatures, microwave-assisted synthesis | Reduced energy consumption and carbon footprint. |

Q & A

Q. Table 1: Example Reaction Conditions

| Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| (E)-N-(4-CP)acrylamide + Thiourea | 40% KOH, 80°C, 6h | 72–85 | |

| 4-Chloroaniline + Cyclohexanecarbonyl chloride | SOCl₂, reflux, 4h | 68 |

Basic: Which spectroscopic techniques are most effective for characterizing N-(4-chlorophenyl)cyclohexanimine, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Analyze chemical shifts for the cyclohexyl ring (δ 1.2–2.5 ppm for protons, δ 25–35 ppm for carbons) and aromatic protons (δ 7.2–7.6 ppm). Anisotropic effects from the chlorophenyl group split signals .

- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles between the chlorophenyl and cyclohexyl moieties. SHELXL refinement is recommended for small-molecule structures .

- Fluorescence Spectroscopy : Monitor emission peaks (e.g., λem = 470 nm) to assess electronic interactions in chemosensing applications .

Advanced: How can researchers resolve contradictions between theoretical and experimental data in the structural analysis of N-(4-chlorophenyl)cyclohexanimine derivatives?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder:

Multi-Technique Validation : Compare NMR-derived torsion angles with X-ray data. For example, discrepancies in dihedral angles may indicate solution-phase conformational changes .

DFT Calculations : Optimize geometries using B3LYP/6-31G(d) basis sets and compare with experimental bond lengths/angles. Deviations >0.05 Å suggest crystal packing effects .

High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to reduce noise and improve electron density maps .

Advanced: What methodologies are recommended for determining the crystal structure of N-(4-chlorophenyl)cyclohexanimine using SHELX software?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Aim for completeness >95% and Rint < 0.05 .

- Structure Solution : Execute SHELXD for phase problem resolution. For twinned crystals, apply HKLF5 format for data integration .

- Refinement : In SHELXL, use restraints for disordered cyclohexyl groups. Validate with R1 < 0.05 and wR2 < 0.12. Check for outliers using ADP analysis .

Advanced: How can the antimicrobial activity of N-(4-chlorophenyl)cyclohexanimine derivatives be systematically evaluated, and what controls are essential for reliable results?

Methodological Answer:

- Assay Design : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1% v/v) .

- Data Interpretation : Normalize growth inhibition to optical density (OD600). Triplicate experiments with standard deviations <10% ensure reproducibility. Structure-activity relationships (SAR) should correlate substituent effects (e.g., electron-withdrawing groups) with potency .

Advanced: What strategies are employed to assess the potential of N-(4-chlorophenyl)cyclohexanimine derivatives in chemosensing applications, and how is selectivity against interferents determined?

Methodological Answer:

- Quenching Studies : Titrate the compound into a POSS-TPE sensor solution (THF/H2O = 1:9). Plot Stern-Volmer curves (I0/I vs. concentration) to calculate detection limits. A linear range (R² > 0.99) indicates reliable quantification .

- Selectivity Screening : Test against structurally similar interferents (e.g., N-(4-methylphenyl) analogs). Use principal component analysis (PCA) to differentiate binding responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.